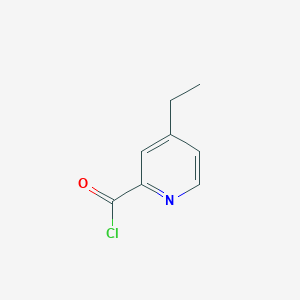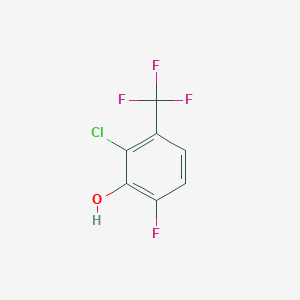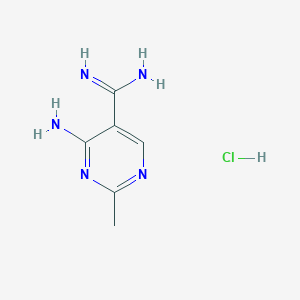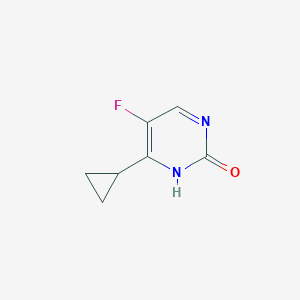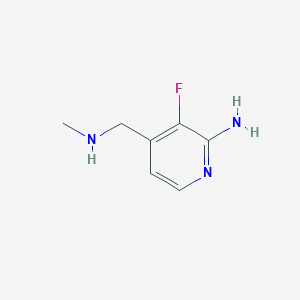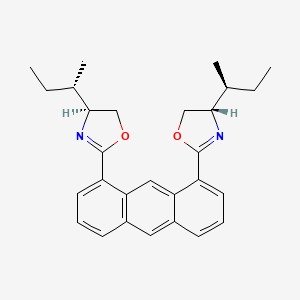
2,6-Bis(chloromethyl)pyridinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(chloromethyl)pyridinedihydrochloride is a heterocyclic organic compound that serves as a versatile building block in the synthesis of various pyridine derivatives. It is known for its ability to coordinate with metal ions through the nitrogen atom, forming complexes that are useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(chloromethyl)pyridinedihydrochloride typically involves the chlorination of 2,6-dimethylpyridine under ultraviolet light. The reaction is carried out in the presence of chlorine gas, resulting in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(chloromethyl)pyridinedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Complexation Reactions: It forms complexes with metal ions through coordination with the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Complexation: Metal salts such as palladium chloride or copper sulfate are used under mild conditions to form metal complexes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,6-bis(azidomethyl)pyridine or 2,6-bis(thiomethyl)pyridine can be formed.
Metal Complexes: Complexes such as palladium pincer carbene complexes are formed, which are useful in catalytic applications.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,6-Bis(chloromethyl)pyridinedihydrochloride involves its ability to coordinate with metal ions through the nitrogen atom. This coordination forms stable complexes that can participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(bromomethyl)pyridine: Similar in structure but with bromine atoms instead of chlorine. It exhibits similar reactivity but with different reaction kinetics.
2,6-Bis(iodomethyl)pyridine: Contains iodine atoms and is used in similar applications but with higher reactivity due to the larger atomic size of iodine.
Uniqueness: 2,6-Bis(chloromethyl)pyridinedihydrochloride is unique due to its balance of reactivity and stability. The chlorine atoms provide sufficient reactivity for substitution reactions while maintaining the stability of the compound. This makes it a versatile building block in various chemical syntheses .
Eigenschaften
Molekularformel |
C7H9Cl4N |
|---|---|
Molekulargewicht |
249.0 g/mol |
IUPAC-Name |
2,6-bis(chloromethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C7H7Cl2N.2ClH/c8-4-6-2-1-3-7(5-9)10-6;;/h1-3H,4-5H2;2*1H |
InChI-Schlüssel |
JVDUKNHPSLRPMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)CCl)CCl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



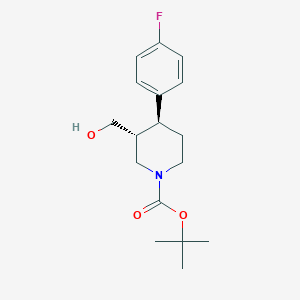

![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
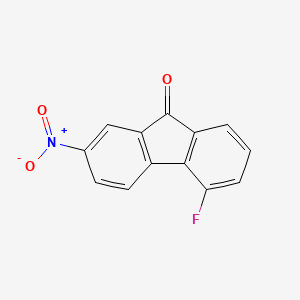
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

